4-Chloro-3-nitroquinoline

Descripción general

Descripción

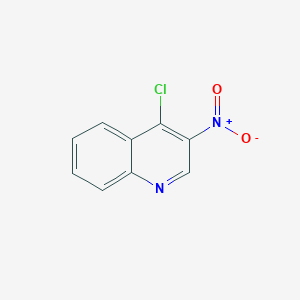

4-Chloro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the fourth position and a nitro group at the third position on the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitroquinoline typically involves the nitration of 4-chloroquinoline. One common method includes the reaction of 4-chloroquinoline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid.

Substitution: Amines or thiols in the presence of a base.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products:

Reduction: 4-Chloro-3-aminoquinoline.

Substitution: Various substituted quinoline derivatives.

Oxidation: Quinoline N-oxides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-CNQ has the molecular formula CHClNO, characterized by a chloro and nitro group attached to a quinoline ring. Its unique structure contributes to its reactivity and versatility in synthesis.

Dyes and Pigments

One of the most significant applications of 4-CNQ is in the production of dyes and pigments . It serves as a precursor for synthesizing various azo dyes, which are extensively used in textiles, printing inks, and plastics. The compound's ability to be easily derivatized allows for the creation of a wide spectrum of colors.

Table 1: Summary of Azo Dyes Derived from 4-CNQ

| Dye Name | Application Area | Color |

|---|---|---|

| Azo Dye 1 | Textiles | Red |

| Azo Dye 2 | Plastics | Yellow |

| Azo Dye 3 | Printing Inks | Blue |

Pharmaceuticals

4-CNQ exhibits potential in pharmaceutical applications , particularly due to its antimicrobial and antifungal properties. Research indicates that it may serve as an active ingredient in developing treatments for various diseases.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 4-CNQ showed significant antimicrobial activity against common pathogens, suggesting its potential as a lead compound for new antimicrobial agents .

Agrochemicals

In the agrochemical sector, 4-CNQ is utilized as an intermediate in synthesizing various herbicides and insecticides. Its reactivity allows for modifications that enhance the efficacy of these agrochemicals.

Table 2: Agrochemicals Derived from 4-CNQ

| Agrochemical | Function | Target Pest |

|---|---|---|

| Herbicide A | Weed control | Broadleaf weeds |

| Insecticide B | Pest management | Aphids |

Electrochemical Devices

The compound's unique properties also make it valuable in the development of electrochemical devices , such as batteries and supercapacitors. Studies show that incorporating 4-CNQ can enhance energy density and power density, contributing to more efficient energy storage technologies .

Case Study: Battery Performance Improvement

Research indicated that batteries containing 4-CNQ exhibited improved charge-discharge cycles compared to traditional materials, highlighting its potential in energy applications .

Conductive Polymers and Organic Electronics

In recent years, there has been growing interest in using 4-CNQ for synthesizing conductive polymers and materials for organic electronics. Its electronic properties allow for the development of innovative materials with unique functionalities.

Table 3: Properties of Conductive Polymers Synthesized from 4-CNQ

| Polymer Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Polymer A | 10 | Flexible electronics |

| Polymer B | 10 | Solar cells |

Toxicity and Environmental Impact

Despite its many beneficial applications, it is essential to consider the toxicity associated with 4-CNQ. The compound can cause skin irritation and respiratory issues if handled improperly. Additionally, its production poses environmental risks, particularly to aquatic life.

Table 4: Toxicological Profile of 4-CNQ

| Effect | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

| Environmental Impact | Harmful to aquatic life |

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.

Comparación Con Compuestos Similares

4-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitroquinoline: Lacks the chlorine atom, which affects its substitution reactions.

4-Bromo-3-nitroquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Uniqueness: 4-Chloro-3-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Actividad Biológica

4-Chloro-3-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline backbone with two substituents: a chlorine atom at the 4-position and a nitro group at the 3-position. This structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through bioreduction. These intermediates can interact with DNA and proteins, leading to cytotoxic effects. The nitro group can be reduced to form nitroso compounds, which are known to exhibit mutagenic properties. The lipophilicity of the compound enhances its cellular uptake, allowing it to target intracellular components effectively .

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : Studies indicate that the compound can induce apoptosis in cancer cells, potentially through oxidative stress mechanisms.

- Enzymatic Interactions : The compound acts as an inhibitor for certain enzymes, which can disrupt metabolic pathways in pathogens .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests potential utility in treating bacterial infections .

Anticancer Research

Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating DNA fragmentation. The compound's IC50 values were determined to be around 10 µM for various cancer cell lines, highlighting its potency as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Effective against E. coli and S. aureus | ~10 | Induces apoptosis via oxidative stress |

| 7-(Benzyloxy)-4-chloro-3-nitroquinoline | Enhanced antimicrobial properties | ~5 | Similar mechanism with increased lipophilicity |

| 4-Chloro-3-nitrocoumarin | Moderate activity | ~20 | Different structural reactivity |

Environmental Impact and Biodegradation

Research involving Pseudomonas sp. JHN demonstrated the bacterium's ability to utilize 4-chloro-3-nitrophenol (a related compound) as a sole carbon source, indicating potential for bioremediation applications. The degradation pathway involved the formation of chlororesorcinol as a metabolite, showcasing the environmental implications of nitro-substituted quinolines .

Propiedades

IUPAC Name |

4-chloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFUZDDJSQVQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460883 | |

| Record name | 4-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39061-97-7 | |

| Record name | 4-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Chloro-3-nitroquinoline in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing more complex heterocyclic systems. For example, it can be reacted with 2-(4-aminophenyl)-2-methylpropanenitrile to yield 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile [], a crucial intermediate in synthesizing various PI3K/mTOR inhibitors. This highlights the compound's utility in medicinal chemistry.

Q2: How can this compound be utilized to synthesize ring-fused pyridazines?

A2: this compound can be subjected to Ullmann coupling in amide solvents to yield 3,3′-dinitro-4,4′-biquinolyl []. This dimer can then undergo reductive ring closure, leading to the formation of diquinolino-pyridazines and their corresponding N-oxides []. This synthetic route showcases the potential of this compound as a precursor for generating diverse heterocyclic frameworks.

Q3: Are there any alternative reaction pathways observed with this compound besides ring-fused pyridazine synthesis?

A3: Interestingly, when treated with hydrazine and sodium hydroxide, 3,3′-dinitro-4,4′-biquinolyl, derived from this compound, undergoes a nucleophilic aromatic substitution reaction. This results in the displacement of a nitro group and formation of an N-hydroxypyrrole derivative []. This example demonstrates the reactivity of the nitro group in this compound and the possibility of alternative reaction pathways depending on the reaction conditions and reagents used.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.